Tanshinol borneol ester
Description
Properties
Molecular Formula |
C19H26O5 |
|---|---|
Molecular Weight |
334.412 |
IUPAC Name |
(2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C19H26O5/c1-18(2)12-6-7-19(18,3)16(10-12)24-17(23)15(22)9-11-4-5-13(20)14(21)8-11/h4-5,8,12,15-16,20-22H,6-7,9-10H2,1-3H3/t12-,15?,16+,19?/m1/s1 |
InChI Key |
HWZXIGKCWRUJPF-IRLWIRLSSA-N |
SMILES |
O=C(O[C@@H]1C(C2(C)C)(C)CC[C@]2([H])C1)C(O)CC3=CC=C(O)C(O)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tanshinol borneol ester |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tanshinol Borneol Ester
Advanced Synthetic Pathways for Tanshinol Borneol Ester Production
The production of this compound involves sophisticated synthetic strategies to ensure high purity and yield. These methods are designed to be efficient and allow for the specific creation of the desired chemical structure.
Esterification Reaction Strategies from Precursor Compounds
The primary method for synthesizing this compound is through an esterification reaction. researchgate.net This involves the chemical joining of tanshinol and borneol. researchgate.net One approach is a dehydration reaction between the two precursor compounds. researchgate.net Another documented method involves condensation esterification, which is a key step in a multi-step synthesis process that can also include deprotection and amidation reactions, particularly when creating more complex derivatives. mdpi.comresearchgate.net The synthesis of related borneol and isoborneol (B83184) ester compounds has been achieved using raw materials like borneol, isoborneol, and various carboxylic acids. researchgate.net
Catalytic Systems and Reaction Condition Optimization in Synthesis
The efficiency of the esterification process can be significantly enhanced through the use of catalysts and optimization of reaction conditions. For the synthesis of some borneol esters, a nanometer solid superacid, S2O82-/ZrO2, has been utilized as a catalyst for the first time, demonstrating good selectivity and achieving yields between 42% and 98%. researchgate.net In the synthesis of a related compound, stannous oxide (SnO) was used as a catalyst. tandfonline.com The optimization of reaction conditions, such as temperature and time, is crucial. For instance, in the synthesis of a poly(lactic acid-co-borneol) copolymer, prepolymerization was conducted at 140°C for 8 hours, followed by melt copolymerization at 160°C for 6 hours. researchgate.net Further optimization for a similar polymer identified the ideal conditions as a reaction temperature of 170°C and a reaction time of 5 hours with a specific catalyst quantity. tandfonline.com Ammonium (B1175870) trifluoroacetate (B77799) is another compound used as a catalyst in organic synthesis. sigmaaldrich.com
Stereoselective Synthesis and Isomer Separation (e.g., (S)-DBZ and (R)-DBZ)
This compound exists as stereoisomers, specifically (S)-DBZ and (R)-DBZ, due to the presence of chiral centers in its structure. nih.gov The synthesis and separation of these individual isomers are important as they can exhibit different biological activities. nih.gov Stereoselective synthesis aims to preferentially produce one stereoisomer over others. egrassbcollege.ac.in This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. e-bookshelf.de Acyclic stereocontrolled synthesis allows for the creation of multiple possible isomers with adjacent stereogenic centers. researchgate.net The separation of racemic mixtures into individual enantiomers is often accomplished using chiral chromatography techniques. sigmaaldrich.com The distinct biological effects of the (S)-DBZ and (R)-DBZ isomers have been investigated in vitro and in vivo. nih.govnih.gov
Design and Synthesis of this compound Analogs and Derivatives for Research
To explore the full potential of this compound, researchers design and synthesize various analogs and derivatives. These structural modifications are aimed at enhancing specific properties or understanding the compound's mechanism of action.
Structural Modifications for Probing Biological Activities
By creating a library of related compounds, scientists can investigate how specific structural features influence biological activity. nih.gov For example, a novel compound, 221s (2,9), was synthesized by incorporating tanshinol, borneol, and a mother nucleus of an ACE inhibitor. mdpi.comresearchgate.net This was achieved through a strategy of combinatorial molecular chemistry involving condensation esterification, deprotection, and amidation reactions. mdpi.comresearchgate.net The design of such analogs is often guided by a strategy that integrates active constituents based on TCM theory to develop new potential lead compounds. sci-hub.se
Prodrug Design Concepts for Enhanced Research Delivery in Biological Systems
This compound itself is considered a prodrug. frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net A prodrug is an inactive compound that is converted into an active drug within the body. In the case of DBZ, it is metabolized to its active form, which is believed to be primarily tanshinol (DSS). frontiersin.orgnih.gov The ester bond in DBZ is readily hydrolyzed by esterases in the blood and organs. dovepress.com This prodrug approach is often employed to overcome limitations of the active compound, such as poor solubility or a short half-life. frontiersin.orgnih.govdovepress.com For instance, tanshinol is a hydrophilic molecule with poor lipid solubility, which can limit its ability to cross cell membranes. frontiersin.orgnih.gov By combining it with borneol, which can enhance penetration through biological barriers like the blood-brain barrier, the delivery of the active component to target sites may be improved. mdpi.comdovepress.comresearchgate.net Research has also focused on developing novel delivery systems, such as nanostructured lipid carriers, to further enhance the bioavailability and retention of this compound in the body. dovepress.com
Molecular and Cellular Mechanism Investigations of Tanshinol Borneol Ester
Angiogenic Signaling Pathway Modulation Research
Tanshinol borneol ester has been identified as a stimulator of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. nih.govmedchemexpress.com Research indicates that it promotes several key steps of angiogenesis, and these effects are mediated, at least in part, through the Akt and MAPK signaling pathways. nih.gov
Studies on human endothelial cells have demonstrated that this compound exhibits a biphasic modulatory effect on both cell proliferation and migration. nih.gov This indicates that the compound's concentration is a critical factor in its biological activity. The investigation involved assessing the (S)-DBZ and (R)-DBZ isomers on three different types of human endothelial cells, revealing this distinct dose-dependent response. nih.gov
The pro-angiogenic capabilities of this compound have been further substantiated in cellular assays that model blood vessel formation. nih.gov Both the (S)-DBZ and (R)-DBZ isomers were shown to induce tube formation in an in vitro Matrigel assay. nih.gov Furthermore, their pro-angiogenic activity was confirmed in a 12-day co-culture model. nih.gov In vivo studies have complemented these findings, showing that DBZ promotes neovascularization in mouse Matrigel plug models and can partially reverse vascular disruption in zebrafish models. nih.gov
Mechanistic investigations have revealed that this compound enhances the cellular levels of key molecules involved in angiogenesis. nih.gov Treatment with DBZ was found to increase the levels of Vascular Endothelial Growth Factor (VEGF), its receptor VEGFR2, and Matrix Metalloproteinase-9 (MMP-9) in endothelial cells. nih.gov These molecules are critical for the degradation of the extracellular matrix and for signaling the proliferation and migration of endothelial cells, which are foundational steps in the formation of new vasculature. nih.govnih.gov
The pro-angiogenic effects of this compound are closely linked to the activation of specific intracellular signaling pathways. nih.gov Research has demonstrated that DBZ activates both the PI3K/Akt and MAPK signaling cascades in endothelial cells. nih.govmedchemexpress.commedchemexpress.com The crucial role of these pathways was confirmed through experiments using selective inhibitors; the inhibition of PI3K and MEK (a component of the MAPK pathway) was found to significantly reduce the angiogenic effects induced by DBZ. nih.gov This confirms that the compound's ability to promote angiogenesis is largely dependent on the activation of these two signaling cascades. nih.gov
Angiogenic Effects of this compound
| Assay | Model System | Key Finding | Reference |
| Proliferation & Migration | Three types of human endothelial cells | DBZ produced a biphasic modulation. | nih.gov |
| Tube Formation | Matrigel assay and 12-day co-culture model in vitro | Both (S)-DBZ and (R)-DBZ isomers induced tube formation. | nih.gov |
| Neovascularization | C57BL/6 mouse Matrigel plug model | DBZ promoted Matrigel neovascularization. | nih.gov |
| Molecular Targets | Human endothelial cells | DBZ enhanced cellular levels of VEGF, VEGFR2, and MMP-9. | nih.gov |
| Signaling Pathways | Human endothelial cells | DBZ activated Akt and MAPK signaling pathways. | nih.gov |
Oxidative Stress and Endoplasmic Reticulum Stress Interrogation
Beyond its role in angiogenesis, this compound has been investigated for its effects on cellular stress pathways, particularly those related to oxidative and endoplasmic reticulum (ER) stress. frontiersin.orgnih.gov Studies show that DBZ can significantly inhibit both oxidative and ER stress in cardiomyocytes. frontiersin.orgnih.gov This protective effect is associated with a reduction in reactive oxygen species (ROS) generation and an attenuation of ER stress markers. frontiersin.orgnih.gov For instance, in models of cardiac hypertrophy, DBZ treatment was found to reverse the increase in ER stress markers such as p-PERK, GRP78, ATF6, XBP1, and CHOP. nih.gov
A key mechanism underlying the antioxidant effects of this compound is its ability to activate and regulate the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway. frontiersin.orgnih.gov NRF2 is a primary regulator of antioxidant enzyme expression. frontiersin.orgnih.gov
Research has shown that DBZ enhances the nuclear accumulation of NRF2 in a concentration-dependent manner and promotes its DNA-binding activity. frontiersin.orgnih.gov This activation is critical for its antioxidant effects, as blocking NRF2 with siRNA was shown to negate the protective effects of DBZ against oxidative stress. frontiersin.orgnih.gov Further investigation into the mechanism revealed that DBZ does not increase the transcription of NRF2 mRNA. frontiersin.orgnih.gov Instead, it enhances NRF2 stability and prevents its degradation by regulating the mTOR/β-TrcP signal pathway. frontiersin.orgnih.gov
Effect of this compound on the NRF2 Pathway
| Parameter | Observation | Mechanism | Reference |
| NRF2 Localization | Enhanced nuclear accumulation. | Post-transcriptional regulation. | frontiersin.orgnih.gov |
| NRF2 Activity | Promoted DNA-binding activity. | Increased stability and reduced degradation. | frontiersin.orgnih.gov |
| Regulatory Pathway | Modulated the mTOR/β-TrcP signal pathway. | Inhibition of NRF2 degradation. | frontiersin.orgnih.gov |
| Functional Outcome | Inhibition of oxidative and endoplasmic reticulum stress. | Increased expression of antioxidant enzymes. | frontiersin.orgnih.gov |
Modulation of Reactive Oxygen Species (ROS) Generation and Antioxidant Enzyme Levels
This compound (also referred to as DBZ) has demonstrated notable antioxidant effects by directly addressing oxidative stress, a condition implicated in the pathology of various diseases. nih.gov Studies have shown that DBZ can limit the generation of reactive oxygen species (ROS). nih.govnih.gov In a rat model of cardiac hypertrophy induced by transverse-aortic constriction, DBZ treatment restricted the generation of ROS in the myocardium. nih.govnih.gov
The compound's antioxidant activity is not only limited to inhibiting ROS production but also involves bolstering the cellular antioxidant defense system. It achieves this by upregulating mitochondrial antioxidant enzymes. nih.govnih.gov Specifically, research involving a nanostructured lipid carrier for DBZ indicated that treatment led to increased levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) in the brain. nih.gov Borneol, a component of DBZ, is also known to enhance the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase. researchgate.net This dual action of reducing ROS accumulation and enhancing the endogenous antioxidant capacity underscores its protective effects against oxidative damage. nih.govnih.govnih.gov
| Compound/Component | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| This compound (DBZ) | Rat model of cardiac hypertrophy (in vivo) | Restricted ROS generation in the myocardium. | nih.govnih.gov |
| This compound (DBZ) | General cellular models | Reduces ROS accumulation by inhibiting ROS generation and upregulating mitochondrial antioxidant enzymes. | nih.govnih.gov |
| DBZ-loaded nanocarriers | Mouse model of ischemia/reperfusion | Increased brain levels of superoxide dismutase (SOD) and glutathione. | nih.gov |
| Borneol | General research | Enhances the activity of superoxide dismutase and glutathione peroxidase. | researchgate.net |
Role of mTOR/β-TrCP Signaling in Antioxidant Mechanisms
The antioxidant effects of this compound are intricately linked to its modulation of specific signaling pathways that regulate cellular defense mechanisms. A key pathway identified is the mTOR/β-TrCP/NRF2 signaling axis. nih.govnih.govnih.gov Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the expression of numerous antioxidant enzymes. nih.govnih.gov
Research has revealed that this compound enhances the nuclear accumulation and stability of NRF2. nih.govnih.govnih.gov This is achieved not by increasing the transcription of the NRF2 gene, but by inhibiting its degradation. nih.govnih.gov The mechanism involves the regulation of the mTOR/β-TrcP pathway. nih.govnih.govnih.gov By modulating this pathway, this compound enhances the stability of NRF2, leading to its increased presence in the nucleus where it can activate the transcription of antioxidant genes. nih.govnih.govnih.gov While the relationship between mTOR and NRF2 can be complex and model-dependent, studies on this compound point towards a regulatory role that ultimately bolsters the cell's antioxidant response. nih.gov
Investigation of Endoplasmic Reticulum Stress Response Pathways
Endoplasmic reticulum (ER) stress is a cellular stress response that can be triggered by an imbalance in protein folding and processing. There is significant crosstalk between ER stress and oxidative stress. nih.govnih.gov Investigations have shown that this compound can effectively attenuate the ER stress response. nih.govnih.gov
In both in vivo models of cardiac hypertrophy and in vitro studies using neonatal rat cardiomyocytes, the compound was found to inhibit ER stress. nih.govnih.gov This was evidenced by the reduced expression of several key ER stress marker proteins, including:
p-PERK (phosphorylated protein kinase RNA-like endoplasmic reticulum kinase)
GRP78 (glucose-regulated protein 78)
ATF6 (activating transcription factor 6)
XBP1 (X-box binding protein 1)
CHOP (C/EBP homologous protein)
The ability of this compound to mitigate ER stress is likely linked to its primary antioxidant activity, as reducing ROS levels can alleviate one of the major triggers for the unfolded protein response (UPR), the adaptive pathway that manages ER homeostasis. nih.govnih.gov By inhibiting excessive ER stress, the compound helps prevent subsequent cellular dysfunction and apoptosis. nih.govnih.gov
Inflammatory Signaling Pathway Analysis
Beyond its antioxidant effects, this compound and its constituent components, Danshensu (B613839) and Borneol, have been shown to modulate inflammatory signaling pathways, which are often intertwined with oxidative stress.
Modulation of Astrocyte Activation in Cellular Models
Astrocytes are key glial cells in the central nervous system that play a critical role in neuroinflammation. nih.govfrontiersin.org While direct studies on this compound's effect on astrocytes are limited, research on its component, Borneol, provides insight. Studies have shown that (+)-Borneol can inhibit the overactivation of microglia, another type of glial cell. nih.gov This is significant because activated microglia are known to contribute to the subsequent activation of astrocytes, a process that can lead to astrocyte dysfunction and perpetuate the inflammatory cycle. nih.gov Therefore, by modulating microglial activation, the Borneol component of this compound may indirectly regulate astrocyte-mediated neuroinflammation.
Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)
A key aspect of the anti-inflammatory action of this compound's components involves the regulation of pro-inflammatory cytokines. Research has extensively documented that Danshensu (DSS), a primary component, can significantly inhibit the production and secretion of major inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govnih.gov
In cellular models of osteoarthritis, Danshensu treatment markedly suppressed the IL-1β-induced secretion of both IL-6 and TNF-α in chondrocytes. nih.govnih.gov Furthermore, in animal models, Danshensu has been shown to inhibit the increase of TNF-α and IL-6 associated with diabetes and to reduce the expression of IL-6 in iron-overload conditions. nih.govjst.go.jp The Borneol component has also been noted to reduce the secretion of pro-inflammatory cytokines in the hippocampus. nih.gov This consistent downregulation of key pro-inflammatory cytokines across different models highlights a crucial mechanism of the compound's anti-inflammatory effects.
| Component | Experimental Model | Cytokine(s) Regulated | Effect | Reference |
|---|---|---|---|---|
| Danshensu (DSS) | IL-1β-treated chondrocytes | IL-6, TNF-α | Inhibited secretion | nih.govnih.gov |
| Danshensu (DSS) | Diabetic mice | TNF-α, IL-6 | Inhibited increase | nih.gov |
| Danshensu (DSS) | Iron-overloaded mice | IL-6 | Reduced expression | jst.go.jp |
| (+)-Borneol | Rat hippocampus | Pro-inflammatory cytokines | Reduced secretion | nih.gov |
Intervention in JAK2-STAT3 Signaling Axis
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly the JAK2-STAT3 axis, is a critical signaling cascade in inflammation and cell proliferation. Evidence indicates that the components of this compound actively intervene in this pathway.
Studies have shown that Danshensu inhibits the JAK2-STAT3 signaling pathway. nih.govnih.gov In models of hepatic fibrosis, Danshensu was found to reduce STAT3 phosphorylation and its subsequent nuclear localization. nih.gov Similarly, Borneol has been demonstrated to suppress JAK1 and STAT3 signaling in human prostate cancer cells. nih.gov Conversely, some research has noted that Borneol can promote M2 macrophage polarization via the JAK2-STAT3 pathway, and Danshen can activate this pathway in chondrocytes, suggesting that the modulatory effects can be cell-type and context-specific. nih.govresearchgate.net This body of evidence, however, firmly establishes the JAK2-STAT3 axis as a key target through which the components of this compound exert their cellular effects.
Preclinical Research Models and Methodologies
In Vitro Cellular Model Systems for Mechanistic Studies
In vitro models are fundamental for dissecting the direct cellular and molecular effects of Tanshinol borneol ester.
To investigate the angiogenic potential of this compound, researchers have employed several types of human endothelial cells, acknowledging the heterogeneity of the endothelium across different vascular beds. nih.gov Studies have utilized Human Coronary Artery Endothelial Cells (HCAEC), Human Cardiac Microvascular Endothelial Cells (HCMEC), and Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov
The effects of this compound on key angiogenic processes were assessed in these cell lines. nih.govnih.gov Research showed that DBZ elicited a biphasic modulation of both proliferation and migration in all three types of human endothelial cells. nih.govnih.gov Mechanistically, the compound was found to enhance the cellular levels of Vascular Endothelial Growth Factor (VEGF), its receptor VEGFR2, and Matrix Metalloproteinase-9 (MMP-9). nih.govnih.gov Furthermore, it was demonstrated to activate the Akt and MAPK signaling pathways within these endothelial cells. nih.govnih.gov
Table 1: Effects of this compound on Human Endothelial Cell Lines
| Cell Line | Assessed Effects | Key Findings | Citations |
|---|---|---|---|
| HCAEC, HCMEC, HUVEC | Proliferation, Migration | Biphasic modulation observed. | nih.gov, nih.gov |
| HCAEC, HCMEC, HUVEC | Angiogenic Signaling | Enhanced cellular levels of VEGF, VEGFR2, and MMP-9; Activated Akt and MAPK pathways. | nih.gov, nih.gov |
Primary cells, which are isolated directly from tissues, provide models that closely mimic in vivo cellular behavior.
In the context of the central nervous system, in vitro studies on primary mouse astrocytes have been used to evaluate the effects of this compound. nih.gov This research focused on the compound's impact on cell viability and the expression of inflammatory markers. nih.gov Findings indicate that DBZ can suppress astrocyte activation and reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov
For cardiovascular research, neonatal rat cardiomyocytes (NRCMs) have been used to create a model of cellular hypertrophy induced by angiotensin II (Ang II). frontiersin.orgnih.govnih.gov In this model, this compound was shown to inhibit Ang II-induced cardiomyocyte hypertrophy. frontiersin.org The compound also demonstrated protective effects by attenuating oxidative stress and endoplasmic reticulum (ER) stress in these cells. frontiersin.orgnih.govnih.gov Mechanistically, DBZ was found to block autophagy flow and decrease apoptosis, partly by enhancing the stability of the NRF2 protein. frontiersin.orgnih.gov
Table 2: Research Findings in Primary Cell Culture Models
| Primary Cell Model | Condition Studied | Key Findings for this compound | Citations |
|---|---|---|---|
| Primary Mouse Astrocytes | Inflammation | Suppressed astrocyte activation; Reduced pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α). | nih.gov |
| Neonatal Rat Cardiomyocytes (NRCMs) | Angiotensin II-induced hypertrophy | Inhibited cardiomyocyte hypertrophy; Attenuated oxidative and ER stress; Blocked autophagy flow and decreased apoptosis. | frontiersin.org, nih.gov, nih.gov |
To study the interplay between different cell types, co-culture models are employed. A 12-day co-culture model featuring human endothelial cells and human dermal fibroblasts has been used to assess the tube formation capabilities of this compound. nih.gov Both the (S)-DBZ and (R)-DBZ isomers were found to significantly induce the formation of capillary-like tubes in this system. nih.gov
Furthermore, co-culture models have been used to test the protective capacity of the compound. In a model of homocysteine-induced vascular disruption, both isomers of this compound significantly protected HUVECs from damage. nih.gov
In Vivo Animal Models for Mechanistic Validation
In vivo models are crucial for validating the physiological relevance of in vitro findings in a whole-organism context.
Transgenic zebrafish, specifically the Tg(vegfr2:GFP) line which expresses Green Fluorescent Protein (GFP) in its vasculature, serve as a powerful tool for visualizing and quantifying angiogenesis in a living organism. nih.govfrontiersin.org This model was used to evaluate the pro-angiogenic effects of this compound. nih.govnih.gov In experiments where vascular disruption was induced by PTK787 (a VEGFR inhibitor), DBZ treatment was shown to partially reverse this disruption and restore intersegmental vessel (ISV) formation. nih.govnih.govresearchgate.net This provides in vivo evidence of the compound's ability to promote angiogenesis. nih.gov
The mouse Matrigel plug assay is a standard method for assessing neovascularization in vivo. nih.gov In this model, Matrigel, a basement membrane matrix, is mixed with a compound of interest and injected subcutaneously into mice, typically C57BL/6. nih.govnih.govmedchemexpress.cn The subsequent infiltration of endothelial cells and the formation of new blood vessels into the plug are then quantified. Studies have shown that this compound significantly promoted Matrigel neovascularization in mice, resulting in a notable increase in blood content and microvessel formation within the plug compared to vehicle controls. nih.govmedchemexpress.cn
Table 3: Summary of In Vivo Model Findings
| Animal Model | Assay | Key Findings for this compound | Citations |
|---|---|---|---|
| Transgenic Zebrafish (Tg(vegfr2:GFP)) | Angiogenesis Assay | Partially reversed PTK787-induced vascular disruption. | nih.gov, nih.gov, researchgate.net |
| C57BL/6 Mouse | Matrigel Plug Assay | Promoted neovascularization; Increased blood content and microvessel formation in the Matrigel plug. | nih.gov, medchemexpress.cn |
Rodent Models of Induced Physiological Conditions for Mechanistic Studies
Preclinical research has utilized specific rodent models of induced physiological stress to investigate the underlying mechanisms of this compound (also referred to as DBZ). These models are crucial for observing the compound's effects in a controlled, pathologically relevant environment.
One of the primary models used is the transverse-aortic constriction (TAC) model in rats . This surgical procedure induces pressure overload on the heart, leading to cardiac hypertrophy, a condition characterized by the enlargement of cardiomyocytes. frontiersin.orgnih.gov This model serves as a robust platform for studying the molecular pathways involved in hypertension-induced heart disease. frontiersin.org In studies using the TAC model, this compound has been investigated for its potential to mitigate the pathological changes associated with cardiac hypertrophy. frontiersin.orgnih.govnih.gov Research has focused on its effects on oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis in cardiac tissues. frontiersin.orgnih.govnih.gov Findings indicate that this compound administration was associated with a reduction in reactive oxygen species (ROS) production, attenuation of ER stress markers, and a decrease in cardiomyocyte apoptosis in TAC-subjected rats. frontiersin.orgnih.gov Mechanistically, these effects are linked to the regulation of the mTOR/β-TrCP/NRF2 signaling pathway, which plays a critical role in cellular defense against oxidative stress. frontiersin.orgnih.govnih.gov
Another relevant model is the Complete Freund's Adjuvant (CFA)-induced chronic inflammation model in mice . researchgate.net This model is established by injecting CFA, which induces a sustained inflammatory response, often used to study chronic pain and neuroinflammation. researchgate.net Studies have explored the effects of this compound on neuroinflammation and microglial function within this context. researchgate.netresearchgate.net Research indicates the compound may influence microglial polarization and suppress the production of pro-inflammatory mediators. researchgate.netresearchgate.net
| Pathological Process Investigated | Key Findings Associated with this compound | Associated Signaling Pathway | Source |
|---|---|---|---|
| Cardiac Hypertrophy & Remodeling | Attenuated enlargement of cardiomyocytes and cardiac remodeling. | General | frontiersin.orgnih.gov |
| Oxidative Stress | Inhibited the generation of reactive oxygen species (ROS) in the myocardium. | mTOR/β-TrCP/NRF2 Pathway | frontiersin.orgnih.govnih.gov |
| Endoplasmic Reticulum (ER) Stress | Reduced expression of ER stress markers (e.g., p-PERK, GRP78, ATF6, XBP1, CHOP). | General | frontiersin.orgnih.gov |
| Apoptosis | Reduced the number of TUNEL-positive (apoptotic) cardiomyocytes and reversed changes in apoptosis-related proteins (Bax, Cleaved-caspase 3, BCL-2). | General | frontiersin.org |
Application of Imaging Techniques in Research Models
Imaging techniques are indispensable in preclinical research for visualizing and quantifying the effects of compounds at cellular and tissue levels. In studies involving this compound, various imaging methodologies have been applied to both in vitro and in vivo models to gain mechanistic insights.
Fluorescent Microscopy and Cell Imaging Systems for In Vitro Assays
Fluorescent microscopy and related cell imaging systems are pivotal for dissecting the cellular mechanisms of this compound. These techniques have been applied to primary cell cultures, such as neonatal rat cardiomyocytes (NRCMs), often stimulated with agents like Angiotensin II (Ang II) to mimic hypertrophic conditions in vitro. frontiersin.orgnih.govnih.gov
Assessment of Oxidative Stress : Dihydroethidium (DHE) staining has been used to assess the production of reactive oxygen species (ROS). In Ang II-treated cardiomyocytes, imaging of DHE fluorescence allows for the quantification of oxidative stress, and studies have shown that this compound treatment can restrict ROS generation. frontiersin.orgnih.gov
Evaluation of Cell Morphology : To measure changes in cell size, a key feature of hypertrophy, researchers have employed fluorescein (B123965) isothiocyanate (FITC)-phalloidin staining. frontiersin.orgnih.gov This stains F-actin, outlining the cell structure and enabling precise measurement of cardiomyocyte surface area through fluorescence imaging. frontiersin.org
Detection of Apoptosis : The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a fluorescent staining method used to detect DNA fragmentation, a hallmark of apoptosis. This technique has been applied to heart tissue sections to quantify the number of apoptotic cardiomyocytes, revealing a decrease in TUNEL-positive cells following treatment with this compound in the TAC model. frontiersin.org
| Imaging Technique | Purpose | Model System | Observation with this compound | Source |
|---|---|---|---|---|
| Dihydroethidium (DHE) Staining | Visualize and quantify Reactive Oxygen Species (ROS). | Neonatal Rat Cardiomyocytes (NRCMs) + Angiotensin II | Restricted ROS generation. | frontiersin.orgnih.gov |
| FITC-Phalloidin Staining | Measure cardiomyocyte cell size/surface area. | Neonatal Rat Cardiomyocytes (NRCMs) + Angiotensin II | Inhibited enlargement of cardiomyocytes. | frontiersin.orgnih.gov |
| TUNEL Assay | Detect and quantify apoptotic cells. | Heart tissue sections from TAC model rats | Reversed the increase in TUNEL-positive cardiomyocytes. | frontiersin.org |
Histopathological and Morphological Assessments in Animal Tissues for Mechanistic Insights
Histopathological analysis of tissue samples from animal models provides crucial information on the structural and morphological changes resulting from a pathological condition and the effects of a therapeutic intervention. In the context of this compound research, these assessments have been central to understanding its impact on cardiac tissue in the rat TAC model.
Following the experimental period, hearts from the model animals are excised, preserved, and sectioned for microscopic examination. frontiersin.org Echocardiography is also performed prior to tissue collection to assess cardiac function and structure in vivo. frontiersin.orgnih.gov
Key assessments include:
Cardiac Remodeling and Fibrosis : Pathological staining of heart tissue sections is used to evaluate the extent of cardiac remodeling, including myocardial fibrosis. Studies have shown that this compound can protect against myocardial fibrosis and reduce the proliferation of fibrous tissue in the heart of hypertensive rats. mdpi.com
Cardiomyocyte Morphology : Histological staining allows for the direct measurement of cardiomyocyte size within the heart tissue, confirming in vivo the anti-hypertrophic effects observed in cell culture. frontiersin.org
Cellular Integrity : Pathological examinations have revealed that the compound can reduce the degeneration and necrosis of myocardial fibers and lessen inflammatory cell infiltration in the heart tissue of spontaneously hypertensive rats. mdpi.com These morphological assessments provide tangible evidence of the compound's tissue-protective effects and offer mechanistic insights into its cardioprotective potential. frontiersin.orgresearchgate.netmdpi.com
Target Identification and Systems Biology Approaches
In Silico Target Prediction and Network Pharmacology Analysis
Network pharmacology provides a powerful framework for understanding the complex interactions between drug molecules and multiple targets within a biological system. This approach has been applied to DBZ to predict its potential targets and map its mechanism of action. nih.gov
To predict the molecular targets of Tanshinol borneol ester, researchers have employed sophisticated network-based algorithms. One such state-of-the-art algorithm used is drugCIPHER, which facilitates the global prediction of drug-target interactions. This method works by integrating multiple pharmacological similarities among various drugs with the complex network of interactions among their targets. For the analysis of DBZ, the top 100 predicted targets were selected to ensure high-confidence results for subsequent mechanistic analysis.
Following the prediction of high-confidence targets, a protein-protein interaction network was constructed to map the potential mechanism of action of DBZ. Functional enrichment analysis of these targets revealed that they are significantly involved in key biological pathways. The analysis identified several key genes as highly connected nodes within the regulatory network of DBZ, suggesting their central role in its therapeutic effects. nih.gov
Mechanistic studies have confirmed that DBZ promotes multiple key steps of angiogenesis, at least in part, through the activation of the Akt and MAPK signaling pathways. nih.govmedchemexpress.com The network analysis pointed towards the regulation of the VEGF signaling pathway, which is critical for angiogenesis. Experimental validation showed that DBZ enhances the cellular levels of key proteins in this pathway, including VEGF, VEGFR2, and MMP-9. nih.gov
Table 1: Key Predicted Protein Targets of this compound from Network Pharmacology
| Target Protein/Gene | Significance in Predicted Network |
| PIK3CA | Highly connected node (key gene) |
| AKT1/2 | Highly connected node (key gene) |
| CREBBP | Highly connected node (key gene) |
| IGF1R | Highly connected node (key gene) |
| SRC | Highly connected node (key gene) |
Molecular Docking and Binding Affinity Prediction
While network pharmacology predicts potential targets, molecular docking is a computational technique used to model the interaction between a small molecule and a protein at the atomic level. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex and is used to estimate binding affinity. Although studies have utilized molecular docking to explore the binding of other borneol derivatives to various targets, specific and detailed molecular docking studies predicting the binding affinity of this compound to its identified targets like PIK3CA or AKT1 were not prominently available in the reviewed literature. nih.gov Such studies would be a valuable next step to further validate the targets predicted by network pharmacology.
Omics Technologies for Pathway Elucidation
Omics technologies, which allow for the global assessment of molecules in a biological system, have been crucial in elucidating the pathways modulated by this compound.
To investigate the anti-atherosclerotic effects of DBZ, a fecal metabolomics study using Liquid Chromatography-Mass Spectrometry (LC-MS) was conducted on a rat model of atherosclerosis. rsc.orgrsc.org This approach aimed to identify changes in the metabolic profile following DBZ administration. rsc.org
The study identified 55 differential metabolites in the atherosclerotic rats compared to control groups, indicating significant metabolic disturbances. rsc.org After administration of DBZ, the levels of 41 of these metabolites showed a trend toward returning to healthy levels. rsc.orgrsc.org The analysis suggested that DBZ exerts its therapeutic effects by modulating key metabolic pathways that are dysregulated during atherosclerosis, including fatty acid oxidation, linoleic acid metabolism, bile acid biosynthesis, and glycerophospholipid metabolism. rsc.org
Table 2: Selected Fecal Metabolomic Biomarkers Modulated by this compound in an Atherosclerosis Model
| Metabolite | Associated Pathway | Observation in Atherosclerosis |
| Sebacic acid | Fatty acid oxidation | Altered levels |
| Nonanedioic acid | Fatty acid oxidation | Altered levels |
| Dodecanedioic acid | Fatty acid oxidation | Altered levels |
| 13(S)-HPODE | Linoleic acid metabolism | Altered levels |
| Cholic acid | Bile acid biosynthesis | Altered levels |
| Deoxycholic acid | Bile acid biosynthesis | Altered levels |
| Phosphatidylglycerols | Glycerophospholipid metabolism | Altered levels |
| Phosphatidic acids | Glycerophospholipid metabolism | Altered levels |
| Enterodiol | General gut flora metabolism | Altered levels |
The integration of proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts) has provided a deeper understanding of DBZ's mechanism, particularly in the context of cardiac hypertrophy. frontiersin.orgnih.gov In a study investigating DBZ's protective effects on the heart, researchers analyzed both protein and mRNA levels of key molecules. frontiersin.org
A key finding was in the regulation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), a critical factor in cellular defense against oxidative stress. frontiersin.orgnih.gov Transcriptomic analysis using RT-PCR showed that the mRNA expression of NRF2 was not significantly altered by DBZ treatment. However, proteomic analysis revealed that DBZ treatment led to an increased accumulation of NRF2 protein in the nucleus. This suggests that DBZ enhances NRF2 stability and prevents its degradation, a post-transcriptional regulatory mechanism. The study concluded that DBZ achieves this by regulating the mTOR/β-TrcP/NRF2 signal pathway. frontiersin.org This integrated approach demonstrates that DBZ's antioxidant effect is not due to increased gene transcription but rather to the stabilization of the NRF2 protein, a nuanced mechanistic insight that would be missed by either omics approach alone. frontiersin.org
Advanced Analytical Methodologies in Tanshinol Borneol Ester Research
High-Resolution Chromatographic Techniques for Compound and Metabolite Analysis
Chromatographic separation techniques, particularly when coupled with mass spectrometry, are indispensable for the analysis of DBZ and its metabolites in complex biological matrices.
HPLC-ESI-Q-TOF-MS for Metabolite Identification and Profiling
High-Performance Liquid Chromatography combined with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-Q-TOF-MS) is a powerful tool for identifying and profiling the metabolites of DBZ. This technique combines the excellent separation capabilities of HPLC with the high mass accuracy and resolution of Q-TOF-MS, enabling the tentative identification of metabolites based on their retention times, precise molecular weights, and fragmentation patterns. nih.gov
In a pivotal study aimed at elucidating the metabolic profile of DBZ, researchers analyzed samples from rat plasma, urine, and feces following administration of the compound. nih.gov The chromatographic separation was typically performed on a C18 column with a gradient elution using a mobile phase consisting of methanol (B129727) and water with formic acid. nih.gov By comparing the mass spectra of the parent drug with the detected metabolites, researchers could identify metabolic pathways.
The analysis led to the detection and tentative identification of 20 potential metabolites. nih.gov The primary metabolic transformations observed included hydrolysis, O-methylation, glucuronidation, and hydroxylation. The hydrolysis of DBZ yields danshensu (B613839), which itself is subject to further metabolic changes. nih.gov
Table 1: Selected Metabolites of Tanshinol Borneol Ester Identified by HPLC-ESI-Q-TOF-MS
| Metabolite ID | Proposed Identification | Metabolic Pathway |
|---|---|---|
| M1 | O-methylated DBZ | Methylation |
| M2 | DBZ-O-glucuronide | Glucuronidation |
| M3 | O-methylated DBZ-O-glucuronide | Methylation, Glucuronidation |
| M4 | Hydroxylated DBZ | Hydroxylation |
| M5 | Danshensu | Hydrolysis |
| M6-M17 | Further metabolites of Danshensu | Various |
This table is based on findings from a study on DBZ metabolism in rats. nih.gov
This sensitive and reliable method provides crucial information on the metabolic pathways of DBZ, contributing to a better understanding of its druggability. nih.gov
LC-MS/MS for Quantitative Analysis in Research Biological Matrices
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed. mdpi.com This technique is essential for pharmacokinetic studies of DBZ. The method typically involves a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection using a triple-quadrupole mass spectrometer. nih.govnih.govresearchgate.net
Detection is often performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov For instance, in the analysis of borneol, a component of DBZ, the transition m/z 137.2 → 81.0 has been used. nih.gov
Validation of LC-MS/MS methods ensures they are reliable for research purposes. Key validation parameters include selectivity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.gov For related compounds, methods have been validated with LLOQs in the low ng/mL range, demonstrating the sensitivity required for detecting therapeutic concentrations in plasma. nih.govmagtech.com.cn
Table 2: Typical Parameters for LC-MS/MS Quantitative Method Development
| Parameter | Description | Example |
|---|---|---|
| Sample Preparation | Protein precipitation with methanol or acetonitrile. nih.govnih.gov | Plasma sample mixed with organic solvent. |
| Chromatography | C18 column with isocratic or gradient elution. nih.gov | Mobile phase of ammonium (B1175870) formate (B1220265) buffer and acetonitrile. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govmagtech.com.cn | Positive or negative ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov | Specific m/z transitions for analyte and internal standard. |
| Linearity (Range) | e.g., 2-1000 ng/mL. nih.govmagtech.com.cn | Correlation coefficient (r) > 0.99. |
| Accuracy & Precision | Intra- and inter-day variations. | Within ±15% of nominal values. magtech.com.cn |
GC/MS Applications in Metabolomics Studies
Gas Chromatography-Mass Spectrometry (GC/MS) is a key analytical platform in metabolomics, particularly for the analysis of volatile and semi-volatile compounds. nih.gov In the context of DBZ research, GC/MS can be employed in metabolomics studies to understand the broader biochemical effects of the compound. rsc.org Although LC-MS is often used for fecal metabolomics of DBZ, GC/MS offers a complementary approach, especially for small molecules involved in central carbon metabolism. rsc.orgnih.gov
Metabolite profiling using GC/MS involves several steps: extraction of metabolites, derivatization to increase volatility (e.g., oximation/silylation), chromatographic separation on a capillary column, ionization (typically electron impact), and mass analysis. researchgate.netspringernature.com The resulting data, consisting of peak lists with retention times and mass spectra, is used to identify and quantify metabolites by comparing them to spectral libraries. nih.gov
This approach can reveal changes in metabolic pathways, such as fatty acid oxidation or bile acid biosynthesis, providing insights into the compound's mechanism of action. rsc.org While direct GC/MS analysis of the intact DBZ ester is challenging due to its low volatility, the technique is highly suitable for profiling its effects on endogenous small molecule metabolites.
Spectroscopic Approaches for Structural Research of Derivatives and Stereoisomers
Spectroscopic techniques are fundamental for the structural elucidation of new chemical entities, including derivatives and stereoisomers of DBZ.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a critical tool for determining the elemental composition of unknown compounds. nih.gov By providing a highly accurate mass measurement of the molecular ion (typically with an error of less than 5 ppm), HRESIMS allows for the calculation of a unique molecular formula. This is often the first step in the structural elucidation of novel DBZ derivatives or previously unidentified metabolites. nih.gov For example, observing a sodium adduct ion [M+Na]+ in the positive ion mode spectrum allows for the precise determination of the compound's monoisotopic mass and, subsequently, its molecular formula. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. mdpi.com A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HMQC/HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals in the molecule's spectrum. mdpi.com
In the study of DBZ and its derivatives, NMR is essential for:
Confirming the core structure: Verifying the connection between the danshensu and borneol moieties.
Identifying sites of metabolism: Determining the exact position of a hydroxyl or methyl group added during metabolism.
Determining stereochemistry: Distinguishing between different stereoisomers, which can have different biological activities. nih.gov
The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each nucleus. For the borneol portion of DBZ, complete assignments of ¹H and ¹³C NMR chemical shifts have been extensively studied, which aids in the structural analysis of the complete ester. mdpi.commdpi.comnih.gov
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for the Borneol Skeleton
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~4.0 | ~78.0 |
| 3 | ~1.8-2.4 | ~44.0 |
| 4 | ~1.7 | ~47.0 |
| 8 (CH₃) | ~0.9 | ~19.0 |
| 9 (CH₃) | ~0.8 | ~18.0 |
| 10 (CH₃) | ~1.0 | ~13.0 |
Note: These are approximate values and can vary based on the solvent and specific derivative. Data is based on studies of borneol and its derivatives. mdpi.commdpi.com
By applying this suite of advanced analytical methods, researchers can build a comprehensive understanding of the metabolism, disposition, and structure of this compound and its related compounds.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DBZ |
| Danshensu | DSS |
| Borneol | - |
| Methanol | - |
| Acetonitrile | - |
| Formic Acid | - |
| Ammonium Formate | - |
| Sebacic acid | - |
| Enterodiol | - |
| Nonanedioic acid | - |
| Dodecanedioic acid | - |
| Cholic acid | - |
| 13(S)-HPODE | - |
| Deoxycholic acid | - |
| Simvastatin | - |
| Verapamil | - |
| Myricetin | - |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique utilized to determine the absolute configuration of chiral organic compounds. ull.es As this compound (also referred to as DBZ) is a synthetic compound derived from Danshensu and Borneol, it contains chiral centers, resulting in different stereoisomers, such as (S)-DBZ and (R)-DBZ. nih.gov The specific spatial arrangement of atoms, or absolute configuration, is critical as different isomers can exhibit distinct biological activities.
The ECD method is based on the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es This differential absorption gives rise to a characteristic ECD spectrum, which provides information about the molecule's three-dimensional structure. For complex molecules, the absolute configuration can be reliably assigned by comparing the experimentally measured ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govresearchgate.net A close match between the experimental and calculated spectra allows for an unambiguous determination of the absolute configuration. nih.gov This non-empirical approach is highly sensitive and provides crucial stereochemical information without the need for comparison with structurally similar compounds of known configuration. ull.es
Metabolic Profiling in Preclinical Models
Metabolic profiling is essential for understanding the in vivo disposition of a drug candidate. For this compound, studies in preclinical animal models, such as rats, have been conducted to identify its metabolites and elucidate its metabolic pathways.
High-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS) has been a key analytical tool for identifying the metabolites of this compound in preclinical studies. nih.gov Following administration in rats, a total of 20 potential metabolites were detected and tentatively identified in various biological samples, including plasma, urine, and feces. nih.gov
The primary metabolic event is the hydrolysis of the ester bond, releasing its two constituent components, Danshensu (tanshinol) and borneol. nih.govnih.gov Danshensu, which is considered a major active metabolite, subsequently undergoes extensive further metabolism, leading to the formation of at least 12 additional metabolites. nih.govnih.gov
Below is a summary of the types of metabolites identified in rat biological samples.
| Metabolite Type | Description | Biological Matrix | Source |
|---|---|---|---|
| Parent Compound Metabolites | Metabolites formed directly from the modification of the intact this compound molecule. | Plasma, Urine, Feces | nih.gov |
| Hydrolysis Product | Danshensu, resulting from the cleavage of the ester bond. | Plasma, Urine, Feces | nih.gov |
| Danshensu Metabolites | A series of 12 metabolites derived from the further transformation of Danshensu. | Plasma, Urine, Feces | nih.gov |
The biotransformation of this compound involves several key metabolic pathways. Analysis of metabolite structures has revealed that the compound undergoes Phase I and Phase II metabolic reactions.
The proposed metabolic pathways include:
Hydrolysis: The initial and a major metabolic step is the cleavage of the ester linkage to yield Danshensu and borneol. nih.gov
Hydroxylation: This Phase I reaction has been observed, with the hydroxylation occurring on the borneol moiety of the ester, not on the Danshensu portion. nih.gov
O-methylation: Methylation, particularly of the catechol group in the Danshensu structure, is a major metabolic pathway. nih.govnih.gov This transformation is mediated by the enzyme catechol-O-methyltransferase (COMT). nih.gov The 3-hydroxyl group of tanshinol is the preferential site for methylation. nih.govresearchgate.net
Glucuronidation: This is a significant Phase II conjugation reaction. Metabolites such as DBZ-O-glucuronide and O-methylated DBZ-O-glucuronide have been identified, indicating that both the parent compound and its methylated metabolite can be conjugated with glucuronic acid. nih.gov
Sulfation: In rats, Danshensu has also been shown to undergo considerable 3-O-sulfation. nih.govresearchgate.net
These transformations result in a diverse range of metabolites that are subsequently eliminated from the body. nih.gov
The table below details the primary metabolic transformations of this compound.
| Metabolic Pathway | Reaction Type | Description | Resulting Metabolites | Source |
|---|---|---|---|---|
| Hydrolysis | Phase I | Cleavage of the ester bond. | Danshensu, Borneol | nih.gov |
| Hydroxylation | Phase I | Addition of a hydroxyl group to the borneol moiety. | Hydroxylated DBZ | nih.govnih.gov |
| O-methylation | Phase II | Addition of a methyl group, primarily to the Danshensu moiety. | O-methylated DBZ, O-methylated Danshensu | nih.govnih.gov |
| Glucuronidation | Phase II | Conjugation with glucuronic acid. | DBZ-O-glucuronide, O-methylated DBZ-O-glucuronide | nih.gov |
| Sulfation | Phase II | Conjugation with a sulfate (B86663) group on the Danshensu moiety (in rats). | Danshensu-3-O-sulfate | nih.govresearchgate.net |
Delivery Systems and Research Formulation Strategies
Nanostructured Lipid Carriers (NLC) for Enhanced In Vivo Research Delivery
NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates a less-ordered lipid matrix. This structure offers advantages over older solid lipid nanoparticles (SLNs), such as improved drug loading capacity and reduced drug expulsion during storage. mdpi.commdpi.combibliotekanauki.pl
In research settings, Tanshinol borneol ester (also referred to as DBZ)-loaded NLCs (DBZ-NLCs) have been prepared using methods like emulsion evaporation at high temperatures followed by solidification at low temperatures. nih.gov The formulation typically involves dissolving the compound, a solid lipid, and a liquid lipid in an organic solvent, which is then emulsified in an aqueous phase containing a surfactant.
The physical characteristics of these nanoparticles are critical for their performance. Key parameters that are routinely examined include particle size, zeta potential (an indicator of colloidal stability), entrapment efficiency (EE%), and drug loading capacity (LC%). nih.govnih.gov Studies have shown that DBZ can be effectively encapsulated into NLCs, resulting in nanoparticles with specific physicochemical properties. nih.govnih.gov
Table 1: Physicochemical Properties of DBZ-Loaded NLCs
| Parameter | Value |
|---|---|
| Particle Size (nm) | 125.3 ± 5.1 |
| Polydispersity Index (PDI) | 0.186 ± 0.023 |
| Zeta Potential (mV) | -15.7 ± 1.2 |
| Entrapment Efficiency (EE%) | 81.35 ± 4.27 |
| Loading Capacity (LC%) | 6.32 ± 0.33 |
Data represents mean ± standard deviation from experimental batches.
To improve the systemic circulation time and stability of NLCs, their surfaces can be modified with hydrophilic polymers like Polyethylene Glycol (PEG). This process, known as PEGylation, creates a steric barrier on the nanoparticle surface, which can reduce recognition by the reticuloendothelial system and prolong circulation in vivo. nih.gov
PEG-modified DBZ-loaded NLCs (DBZ-PEG-NLCs) are prepared similarly to their unmodified counterparts, with the addition of a PEGylated lipid or surfactant in the formulation. nih.govnih.gov Research indicates that PEGylation does not significantly alter the core physical characteristics of the NLCs, such as particle size and entrapment efficiency, while offering potential advantages for in vivo applications. nih.govnih.gov
Table 2: Comparative Characteristics of DBZ-NLC and DBZ-PEG-NLC
| Characteristic | DBZ-NLC | DBZ-PEG-NLC |
|---|---|---|
| Particle Size (nm) | 125.3 ± 5.1 | 128.6 ± 4.8 |
| Zeta Potential (mV) | -15.7 ± 1.2 | -12.5 ± 1.5 |
| Entrapment Efficiency (%) | 81.35 ± 4.27 | 78.72 ± 3.61 |
| Loading Capacity (%) | 6.32 ± 0.33 | 6.15 ± 0.28 |
This table compares the key physical parameters of unmodified and PEG-modified DBZ-loaded nanostructured lipid carriers.
Influence of Formulation on Compound Distribution in Animal Models
The formulation of this compound into NLCs significantly influences its distribution and concentration in biological systems during preclinical studies.
The borneol component of the this compound molecule is recognized for its ability to enhance the permeability of the blood-brain barrier. nih.gov This property is leveraged in the NLC formulation to improve the delivery of the compound to the brain. When administered intravenously in rat models, DBZ-NLCs and DBZ-PEG-NLCs have been shown to result in significantly higher concentrations of both DBZ and its active metabolite, Danshensu (B613839) (DSS), in brain microdialysates compared to the administration of free DBZ. nih.gov The PEGylated formulation, in particular, demonstrated a longer retention time of the compounds in the brain. nih.govnih.gov
In pharmacokinetic studies conducted in rats, intravenous injection of DBZ-PEG-NLCs led to markedly higher plasma levels and longer retention periods of DBZ and DSS compared to both free DBZ and the non-PEGylated DBZ-NLC formulation. nih.govdovepress.com This suggests that the PEGylated nanocarrier system successfully prolongs the systemic circulation of the compound, which is a critical factor for achieving sustained therapeutic action in research models. The NLC formulation provides a sustained-release profile, preventing the rapid elimination typically seen with the free compound. nih.gov
In Vitro Release Kinetics from Nanocarrier Formulations
The release of this compound from NLC formulations is a crucial factor in its performance. In vitro release studies are essential for predicting the in vivo behavior of the nanocarrier. nih.gov These studies, often conducted using methods like dialysis, show that both DBZ-NLC and DBZ-PEG-NLC exhibit a biphasic release pattern. nih.govdovepress.com
This pattern is characterized by an initial "burst release" phase, where a portion of the drug adsorbed on the nanoparticle surface is rapidly released, followed by a prolonged, slow-release phase of the drug encapsulated within the lipid matrix. nih.govnih.gov This sustained release is attributed to the slow degradation of the lipid matrix and the diffusion of the drug through it. The release kinetics of DBZ from these NLCs were found to be similar for both PEGylated and non-PEGylated versions in laboratory settings. nih.gov
Computational Chemistry and Bioinformatics in Tanshinol Borneol Ester Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgfiveable.me The fundamental principle of QSAR is that the variations in a molecule's structural or physicochemical properties are responsible for the changes in its biological effects. By developing a robust QSAR model, scientists can predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and laboratory testing, thus saving time and resources. fiveable.me
In the context of Tanshinol borneol ester, QSAR modeling serves as a strategic tool for design optimization. Researchers can systematically modify the core structure of this compound—for instance, by altering functional groups on the salvianolic acid moiety or the borneol ester portion—and calculate various molecular descriptors for these new analogues. These descriptors, which quantify physicochemical properties, are then used to build a predictive model.
The process typically involves:
Data Set Compilation: A series of this compound analogues are synthesized and their biological activities (e.g., anti-inflammatory, anti-atherosclerotic, or angiogenic effects) are measured experimentally. rsc.orgnih.gov
Descriptor Calculation: For each analogue, a wide range of molecular descriptors are calculated using specialized software. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM), are employed to create a mathematical equation that links the descriptors to the observed biological activity. fiveable.me
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness.
Through this approach, a validated QSAR model can guide the rational design of new this compound derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.
Table 1: Key Molecular Descriptors for QSAR Modeling of this compound Analogues
| Descriptor Category | Specific Descriptor Examples | Potential Impact on Activity |
|---|---|---|
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Influences electrostatic interactions with target proteins and metabolic stability. |
| Steric | Molecular Weight, Molar Volume, Surface Area | Affects how the molecule fits into the binding site of a target receptor or enzyme. |
| Hydrophobicity | LogP (Partition Coefficient), Water Solubility | Crucial for membrane permeability, distribution within the body, and hydrophobic interactions with the target. |
| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching in the molecule, which relates to its interaction capabilities. |
| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Determines the potential for forming specific hydrogen bonds with biological targets, a key component of binding affinity. |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org Functioning as a "computational microscope," MD simulations provide detailed, time-resolved insights into how a ligand, such as this compound, interacts with its biological target (e.g., a protein or enzyme) at an atomic level. rsc.orgmdpi.com
For this compound, MD simulations can be employed to:
Predict and Validate Binding Poses: While molecular docking can predict how a ligand might bind to a protein, MD simulations can test the stability of these predicted poses. A stable interaction throughout the simulation lends confidence to the predicted binding mode.
Characterize Binding Energetics: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the free energy of binding, helping to rank different ligands or binding orientations.
Identify Key Interacting Residues: Simulations reveal which specific amino acid residues in the target protein are crucial for binding. This is achieved by analyzing the duration and type of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. mdpi.com
Analyze Conformational Changes: Both the ligand and the protein are flexible. nih.gov MD simulations can show how the protein's conformation changes upon ligand binding, which can be critical for its function or inhibition. biorxiv.org
Research has indicated that the biological effects of this compound may be mediated through the activation of signaling pathways such as Akt and MAPK and by enhancing levels of VEGF and VEGFR2. nih.gov MD simulations could be used to model the interaction of this compound with key proteins in these pathways, such as Akt kinase or the VEGFR2 receptor, to elucidate the precise mechanism of action.
Table 2: Applications of Molecular Dynamics Simulations in this compound Research
| Application | Information Gained | Research Implication |
|---|---|---|
| Binding Pose Stability | Confirmation of the ligand's orientation and stability within the target's active site over time. | Validates docking results and provides a more realistic model of the ligand-target complex. |
| Interaction Analysis | Identification of specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions. | Pinpoints key amino acid residues that could be targeted in future drug design efforts. |
| Binding Free Energy Calculation | Quantitative estimation of the binding affinity between this compound and its target protein. | Allows for the comparison of binding strengths between different analogues, guiding optimization. |
| Conformational Dynamics | Observation of changes in the protein's shape and the ligand's flexibility upon binding. | Provides insights into the mechanism of protein activation or inhibition. |
Bioinformatics Tools for Pathway Analysis and Data Integration
Bioinformatics combines biology, computer science, and statistics to analyze and interpret complex biological data. In research on this compound, bioinformatics tools are essential for making sense of high-throughput data and understanding the compound's system-level effects.
Network Pharmacology: This approach was used to predict the molecular targets of this compound. nih.gov Network pharmacology integrates information from multiple databases on drug-target interactions, protein-protein interactions, and disease-gene associations. By constructing and analyzing these complex networks, researchers can identify potential targets and pathways through which a compound exerts its therapeutic effects. nih.gov
Pathway Analysis: Following the identification of potential protein targets, pathway analysis tools (e.g., KEGG, Reactome) are used to map these proteins to known biological pathways. For this compound, this could confirm its involvement in pathways like PI3K-Akt signaling, MAPK signaling, or pathways related to oxidative stress, as suggested by experimental studies. nih.govfrontiersin.orgnih.gov This helps to place the compound's mechanism of action within a broader biological context.
Omics Data Integration: Modern research often generates large "omics" datasets, such as metabolomics. One study utilized fecal metabolomics to evaluate the anti-atherosclerotic effects of this compound. rsc.org After administering the compound, researchers identified 41 differential metabolites that were restored to healthier levels. rsc.org Bioinformatics software is crucial for processing the raw data from instruments like mass spectrometers, identifying these metabolites, and performing statistical analysis to determine which metabolic pathways (e.g., fatty acid oxidation, bile acid biosynthesis) are significantly altered by the compound's activity. rsc.org
Table 3: Bioinformatics Tools and Their Application in this compound Research
| Tool/Approach | Function | Specific Use Case for this compound |
|---|---|---|
| Network Pharmacology Databases (e.g., STITCH, DrugBank) | Predict potential drug-target interactions based on chemical similarity and known interactions. | Used to generate initial hypotheses about the molecular targets of this compound. nih.gov |
| Pathway Analysis Databases (e.g., KEGG, Gene Ontology) | Map identified genes or proteins to specific biological pathways and molecular functions. | Elucidate the biological context of identified targets, such as their role in angiogenesis or cardiac hypertrophy. nih.govfrontiersin.org |
| Metabolomics Data Analysis Software (e.g., XCMS, MetaboAnalyst) | Process raw mass spectrometry data to identify and quantify metabolites. | Analyze changes in the fecal metabolome to understand how this compound modulates metabolic pathways related to atherosclerosis. rsc.org |
| Protein-Protein Interaction Databases (e.g., STRING, BioGRID) | Visualize and analyze networks of protein interactions. | Explore how the primary targets of this compound interact with other proteins to produce downstream effects. |
Future Research Directions and Translational Preclinical Perspectives
Exploration of Additional Unexplored Molecular Targets and Pathways
Initial research has successfully identified several key signaling pathways modulated by Tanshinol borneol ester, primarily in the contexts of angiogenesis and cardiac hypertrophy. Mechanistic studies have shown that DBZ promotes angiogenesis, at least in part, through the Akt and MAPK signaling pathways. It has been observed to enhance the cellular levels of VEGF, VEGFR2, and MMP-9 in endothelial cells. Furthermore, in models of cardiac hypertrophy, DBZ has been shown to inhibit oxidative stress via the mTOR/β-TrCP/NRF2 pathway. It also reportedly ameliorates lipopolysaccharide (LPS)-induced neuroinflammation and ischemic stroke through the Akt/GSK3β/NRF2 pathway in rats.
However, the full spectrum of its molecular interactions remains to be delineated. Future investigations should aim to identify novel, unexplored molecular targets and pathways to broaden the understanding of its therapeutic effects. A network pharmacology approach has been suggested as a valuable tool for predicting additional molecular targets of DBZ.
Future research could focus on the following areas:
Anti-atherosclerotic and Anti-inflammatory Pathways: While DBZ is known to have anti-atherosclerotic and anti-inflammatory effects, the precise molecular pathways governing these activities are not fully understood. Deeper investigation into its impact on inflammatory signaling cascades, such as NF-κB and JAK/STAT, as well as its role in lipid metabolism and foam cell formation, is warranted.
Neuroprotective Mechanisms: Beyond its effects on neuroinflammation, exploring the potential of DBZ to modulate pathways involved in neuronal survival, synaptic plasticity, and blood-brain barrier integrity could open new avenues for its use in neurodegenerative diseases.
Endoplasmic Reticulum (ER) Stress and Autophagy: Preliminary evidence suggests that DBZ can inhibit ER stress and modulate autophagy in cardiac cells. A more in-depth analysis of its role in the unfolded protein response (UPR) and the intricate mechanisms of autophagy regulation could reveal novel therapeutic targets.
Calcineurin-NFAT Pathway: The calcineurin-NFAT signaling pathway is a critical regulator of cardiac hypertrophy. Future studies are planned to clarify the effects of DBZ on this specific pathway.
A summary of currently identified and potential future molecular targets and pathways for this compound is presented in Table 1.
| Category | Known Pathways/Targets | Potential Future Research Areas |
| Angiogenesis | Akt, MAPK, VEGF, VEGFR2, MMP-9 | Other pro- and anti-angiogenic signaling molecules |
| Cardiac Hypertrophy | mTOR/β-TrCP/NRF2, Oxidative Stress, ER Stress, Autophagy | Calcineurin-NFAT pathway, other hypertrophy signaling cascades |
| Neuroprotection | Akt/GSK3β/NRF2 (in neuroinflammation and ischemic stroke) | Neuronal survival pathways, synaptic plasticity modulators |
| Atherosclerosis & Inflammation | General anti-atherosclerotic and anti-inflammatory effects | NF-κB, JAK/STAT, lipid metabolism pathways |
Development of Novel Research Tools and Probes Based on this compound Scaffold
To facilitate a deeper understanding of its mechanism of action, the development of novel research tools and chemical probes based on the this compound scaffold is a critical next step. These tools can be instrumental in identifying direct binding partners and elucidating the compound's spatiotemporal dynamics within cellular systems.
Examples of potential research tools include:
Biotinylated or Fluorescently Labeled Probes: The synthesis of DBZ analogues conjugated with biotin (B1667282) or fluorescent tags would enable affinity purification of its protein targets from cell lysates and visualization of its subcellular localization using microscopy techniques.
Photoaffinity Probes: Incorporating a photo-reactive group into the DBZ scaffold would allow for covalent cross-linking to its direct binding partners upon photoactivation, providing a powerful method for target identification.
Clickable" DBZ Analogues: The introduction of a bioorthogonal handle, such as an alkyne or azide (B81097) group, would permit "click chemistry" applications for in situ labeling and tracking of the compound and its interacting molecules.
The development of such probes, similar to the approach taken with tanshinone mimics for studying protein-RNA interactions, would be invaluable for mechanism-of-action studies.
| Research Tool Type | Potential Application |
| Biotinylated DBZ Probe | Affinity purification and identification of direct protein targets. |
| Fluorescently Labeled DBZ Probe | Visualization of subcellular localization and tracking of the compound within live cells. |
| Photoaffinity DBZ Probe | Covalent labeling and unambiguous identification of direct binding partners. |
| "Clickable" DBZ Analogue | In situ labeling and dynamic tracking of DBZ and its molecular interactions. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Delineation
A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to DBZ treatment and help to construct a comprehensive picture of its mechanism of action. The application of multi-omics is becoming increasingly important in elucidating the complex mechanisms of traditional Chinese medicine and its derivatives.
Future research should incorporate the following multi-omics strategies:
Transcriptomics: RNA sequencing (RNA-seq) can be employed to identify global changes in gene expression in response to DBZ treatment in various cell types and tissues. This can reveal the key transcriptional networks and signaling pathways modulated by the compound.
Proteomics: Quantitative proteomic approaches, such as mass spectrometry-based techniques, can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of DBZ-induced transcriptional changes.
Metabolomics: By analyzing the global metabolic profiles of cells or organisms treated with DBZ, metabolomics can uncover alterations in metabolic pathways and identify key metabolites that are influenced by the compound's activity.
The integration of these multi-omics datasets will be crucial for building comprehensive models of DBZ's mechanism of action, identifying novel biomarkers of its efficacy, and potentially discovering new therapeutic applications.
Advancements in Preclinical Model Systems for Mechanistic Validation
While existing preclinical models have been valuable in demonstrating the therapeutic potential of this compound, the use of more advanced and physiologically relevant model systems will be essential for further mechanistic validation and clinical translation.
Current preclinical models for DBZ research include:
In vitro models: Human endothelial cell cultures for studying proliferation, migration, and tube formation. Neonatal rat cardiomyocytes (NRCMs) for investigating cardiac hypertrophy.
In vivo models: Transgenic Tg(vegfr2:GFP) zebrafish and C57BL/6 mouse Matrigel plug models for assessing angiogenesis. Rat models of transverse-aortic constriction (TAC)-induced cardiac hypertrophy.
Future advancements in preclinical modeling for DBZ research could involve:
Organoid Models: The use of three-dimensional organoids, which are self-organizing structures that mimic the architecture and function of native organs, can provide a more physiologically relevant in vitro platform for studying the effects of DBZ. For example, cardiac organoids could be used to model cardiac hypertrophy and fibrosis with greater fidelity than traditional 2D cell cultures.
Humanized Mouse Models: The development of mouse models with humanized components, such as a humanized immune system or specific human genes, could provide more accurate predictions of the efficacy and safety of DBZ in humans.
Advanced Drug Delivery Systems: Research into novel formulations, such as the use of nanostructured lipid carriers, has shown promise in improving the bioavailability and retention of DBZ. Further development of targeted drug delivery systems could enhance the therapeutic efficacy of DBZ while minimizing potential off-target effects.
By embracing these future research directions, the scientific community can continue to unlock the full therapeutic potential of this compound and pave the way for its successful clinical translation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tanshinol borneol ester intermediates for reproducibility?
- Methodological Answer: The synthesis involves two-step condensation reactions. For Boc-L-proline borneol ester, use EDCI and DMAP (molar ratio 1.5:0.1) in dichloromethane, with Boc-L-proline:borneol (1.2:1) for 5 hours. For Boc-L-alanyl-L-proline borneol ester, employ EDCI:DMAP (3:1) in a DCM:DMF (1:1) solvent mixture and a 1:1.1 molar ratio of intermediates for 6–7 hours. Validate structures via H NMR and MS .
Q. What in vivo models are suitable for preliminary evaluation of DBZ's anti-atherosclerotic effects?
- Methodological Answer: Use high-fat diet-induced atherosclerotic rat models. Assess efficacy via histopathology, blood lipid profiles (TC, TG, LDL-C), and fecal metabolomics (LC-MS) to identify metabolic recovery in fatty acid oxidation, bile acid biosynthesis, and glycerophospholipid pathways. A dose of 40 mg/kg DBZ shows comparable effects to simvastatin (20 mg/kg) .
Q. How can researchers assess DBZ's metabolic stability across species during preclinical development?
- Methodological Answer: Compare intrinsic clearance in rat and human liver microsomes (RLMs vs. HLMs). DBZ exhibits 10–17-fold lower clearance in HLMs, indicating species-specific CYP450 metabolism. Use LC-MS to identify hydroxylated metabolites and quantify formation kinetics. This predicts human pharmacokinetics and prodrug potential .
Advanced Research Questions
Q. What metabolomics strategies elucidate DBZ's mechanism in atherosclerosis beyond lipid-lowering effects?
- Methodological Answer: Perform untargeted fecal metabolomics (LC-MS) to detect 55 differential metabolites, including 13(S)-HPODE (linoleic acid pathway) and phosphatidylglycerols. Multivariate analysis (PCA, OPLS-DA) reveals recovery of 41 metabolites post-DBZ treatment, linking efficacy to fatty acid oxidation and bile acid homeostasis .
Q. How does DBZ modulate oxidative stress in cardiac hypertrophy, and what experimental models validate this?
- Methodological Answer: Use pressure overload-induced hypertrophy models (e.g., transverse aortic constriction in mice). Measure ROS levels via SOD activity assays and Western blotting for mTOR/β-TrCP/NRF2 pathway proteins. DBZ reduces oxidative stress by inhibiting mTOR-mediated NRF2 degradation, validated by NRF2 knockdown experiments .
Q. What methodologies improve DBZ's brain bioavailability for ischemic cerebrovascular research?
- Methodological Answer: Develop nanostructured lipid carriers (NLCs) with PEG modification. Assess pharmacokinetics via brain microdialysis and systemic LC-MS. DBZ-PEG-NLCs show 2.3-fold higher AUC in brain tissue and prolonged MRT (12.3 hours vs. 6.1 hours for free DBZ) due to enhanced blood-brain barrier penetration .
Q. How do CYP450 polymorphisms influence DBZ metabolism, and how can this be modeled experimentally?
- Methodological Answer: Express CYP isoforms (e.g., CYP2C9, CYP3A4) with nonsynonymous SNPs in insect cell systems. Quantify metabolite formation (e.g., hydroxylated DBZ) via recombinant enzyme assays. For example, CYP2C9*3 reduces DBZ clearance by 60%, highlighting pharmacogenomic variability .
Q. How can network pharmacology predict and validate DBZ's multi-target effects on angiogenesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
